4-Aminopiperidine-2,6-dione hydrochloride is an organic compound with significant relevance in pharmaceutical chemistry. Its chemical formula is , and it has a molecular weight of 164.59 g/mol. The compound is characterized by the presence of an amino group at the fourth position and two carbonyl groups at the second and sixth positions of the piperidine ring, making it a useful building block in the synthesis of various bioactive molecules, particularly in the development of pharmaceuticals.
The compound is classified under several chemical databases, including PubChem and ChemSpider, where it is identified by its CAS number 1957235-82-3. It falls within the category of piperidine derivatives and is often utilized in medicinal chemistry for synthesizing therapeutic agents due to its structural properties that can influence biological activity .
The synthesis of 4-Aminopiperidine-2,6-dione hydrochloride can be achieved through various methods, typically starting from L-Glutamine. A common synthetic route involves several key steps:
This method is advantageous due to its mild reaction conditions and high purity of the final product.
The molecular structure of 4-Aminopiperidine-2,6-dione hydrochloride features a six-membered piperidine ring with two keto groups and one amino group. The structural representation can be summarized as follows:
This structure allows for various interactions with biological targets, making it a versatile compound in medicinal chemistry .
4-Aminopiperidine-2,6-dione hydrochloride participates in several chemical reactions that are crucial for synthesizing more complex molecules. Its reactivity can be attributed to the presence of both amino and carbonyl functional groups. Typical reactions include:
These reactions are critical for developing new therapeutic agents, particularly those targeting specific diseases .
The mechanism of action for compounds derived from 4-Aminopiperidine-2,6-dione hydrochloride primarily involves their interaction with biological targets such as enzymes or receptors. The presence of the amino group allows for hydrogen bonding and electrostatic interactions with active sites on proteins or nucleic acids.
Research indicates that derivatives of this compound may exhibit pharmacological effects such as anti-inflammatory or anti-cancer activities by modulating pathways involved in cell signaling or gene expression .
4-Aminopiperidine-2,6-dione hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is used in the development of analogs for drugs like thalidomide, which have applications in treating conditions such as multiple myeloma and leprosy. Additionally, its derivatives are explored for potential use in neuropharmacology due to their ability to cross the blood-brain barrier .
The synthesis of 4-aminopiperidine-2,6-dione hydrochloride predominantly follows two strategic pathways with significant implications for yield and purity. The L-glutamine route represents a practical three-step approach starting from inexpensive chiral precursors. This method begins with N-protection of L-glutamine using di-tert-butyl dicarbonate in alkaline media (sodium hydroxide solution, molar ratio 2-3:1) with hydrotropic cosolvents (1,4-dioxane/water ratio 1:0.2-0.3) at mild temperatures (20-40°C). The resulting N-Boc-L-glutamine undergoes dimethylaminopyridine (DMAP)-catalyzed cyclization (0.02-0.03 equiv) with N,N'-carbonyldiimidazole (1.2-1.3 equiv) in tetrahydrofuran at 60-70°C to form the N-Boc-protected glutarimide. Final acid-mediated deprotection (2.5-3.5M HCl in methanol, 10-30°C) concurrently generates the hydrochloride salt, achieving overall yields of 65-72% with >97% purity [2] .
Alternatively, pyridine hydrogenation methodologies enable access to the 4-amino derivatives via catalytic dearomatization. Palladium-catalyzed (5-10% Pd/C) hydrogenation of 4-aminopyridine-2,6-dione derivatives under mild pressure (1-3 atm) in ethanol/water mixtures provides moderate yields (50-60%). However, this route faces chirality control challenges at the 4-position without additional stereodirecting groups [9]. The L-glutamine pathway offers superior stereochemical fidelity and avoids high-pressure equipment, making it preferable for pharmaceutical intermediate synthesis [2].
Table 1: Comparative Analysis of Synthetic Pathways for 4-Aminopiperidine-2,6-dione Derivatives
Synthetic Route | Key Steps | Optimal Conditions | Yield (%) | Purity (%) | Advantages |
---|---|---|---|---|---|
L-Glutamine Pathway | 1. N-Boc protection2. CDI cyclization3. Acidic deprotection/salt formation | Alkaline medium (NaOH), 1,4-dioxane/H₂O, 20-40°C → THF, DMAP, 60-70°C → HCl/MeOH, 10-30°C | 65-72 | >97 | Stereoselective, mild conditions, avoids hydrogenation |
Pyridine Hydrogenation | Catalytic hydrogenation of 4-aminopyridine-2,6-dione | Pd/C (5-10%), EtOH/H₂O, 1-3 atm H₂, 25-50°C | 50-60 | 90-95 | Shorter route but racemic, requires specialized equipment |
Achieving regioselective amination at the sterically congested 4-position of piperidine-2,6-dione derivatives demands sophisticated catalytic approaches. Palladium-Xantphos systems (0.5-2 mol%) enable Buchwald-Hartwig amination between 4-bromopiperidine-2,6-dione precursors and ammonia surrogates (benzophenone imine), followed by acidic hydrolysis. This method operates effectively in 1,4-dioxane at 80-100°C, providing 70-75% yields with excellent regiocontrol [3] [9]. Critical to success is the bulky ligand framework that prevents N-alkylation at the imide nitrogen and favors C4 functionalization [9].
Directed ortho-metalation (DoM) strategies offer alternative regioselectivity. 3-Aminopiperidine-2,6-dione derivatives can be transiently protected with Boc or benzyl groups to direct lithiation (s-BuLi, -78°C) exclusively to the C4 position. Subsequent electrophilic amination with O-benzoylhydroxylamine affords 4-amino derivatives in 60-65% yields after deprotection [5] [10]. This approach bypasses transition metals but requires stringent anhydrous conditions. Recent advances demonstrate iridium-catalyzed asymmetric amination using chiral P,N-ligands for enantiomerically enriched 4-aminopiperidines, though substrate scope remains limited to 3-substituted derivatives [9].
Table 2: Catalytic Systems for Regioselective C4 Amination
Catalytic System | Amination Agent | Temperature | Solvent | Regioselectivity (C4 vs N-alkylation) | Yield Range |
---|---|---|---|---|---|
Pd/Xantphos | Benzophenone imine | 80-100°C | 1,4-Dioxane | >20:1 | 70-75% |
Directed Lithiation | O-Benzoylhydroxylamine | -78°C to 25°C | THF | >50:1 | 60-65% |
Iridium/(R)-Segphos | Ammonium carbamate | 50-70°C | Toluene | >15:1 (with 3-substituents) | 55-60% |
Hydrochloride salt formation represents the critical purity-determining step in 4-aminopiperidine-2,6-dione synthesis. Optimal crystallization occurs from methanol/ethyl acetate mixtures (1:3 v/v) with gaseous HCl introduction at 0-5°C, producing micronized crystals (particle size D90 < 50µm) with 99.5% chemical purity and <0.1% residual solvents [1] [9]. This solvent system balances the compound's moderate solubility in methanol (55.8 mg/mL) and low solubility in ethyl acetate (2.1 mg/mL), enabling high recovery yields (85-90%) [5] [10].
Problematic polymorphic transformations occur in protic solvents like ethanol/water, generating hydrated forms that decompose upon drying. Anhydrous tetrahydrofuran/diethyl ether systems (1:5 v/v) avoid hydration but yield amorphous solids with higher solvent inclusion (>5000 ppm THF). For pharmaceutical applications, the crystalline hydrochloride salt from methanol/ethyl acetate demonstrates superior stability (accelerated stability testing: <0.2% degradation after 6 months at 25°C/60% RH) [9]. Critical process parameters include:
Scale-up of 4-aminopiperidine-2,6-dione hydrochloride synthesis faces three primary challenges: catalyst cost, reproducible cyclization, and purification bottlenecks. The DMAP-catalyzed cyclization generates imidazole byproducts requiring multiple carbon treatments and filtrations at pilot scales (>10 kg). Alternative catalysts like 4-pyrrolidinopyridine reduce byproduct formation but increase costs 3-fold [2]. Industrial implementations utilize fixed-bed continuous hydrogenation for pyridine-based routes, though catalyst deactivation occurs after 5-7 batches, necessitating costly regeneration cycles [9].
Reaction telescoping addresses intermediate instability; the N-Boc protected glutarimide undergoes spontaneous decomposition upon isolation (shelf-life <48 hours at 25°C). Leading manufacturers employ in situ HCl salt formation without intermediate isolation, reducing processing time by 40% but requiring precise stoichiometric control (HCl:compound ratio 1.05:1) [2]. Waste streams present additional ecological concerns, with the L-glutamine route generating 15 kg aqueous waste/kg product containing glutamic acid derivatives. Advanced oxidation processes using TiO2 photocatalysts reduce COD by 90% before discharge .
Quality control protocols for 4-aminopiperidine-2,6-dione hydrochloride demand orthogonal analytical methods. Reverse-phase HPLC (USP method) employs a C18 column (150 × 4.6 mm, 3.5µm) with 0.1% phosphoric acid/acetonitrile gradient (95:5 to 70:30 in 15 min), detecting the API at 210 nm (retention time: 6.8 ± 0.2 min). This resolves critical impurities: starting material L-glutamine (Rt=2.1 min), N-Boc intermediate (Rt=10.3 min), and dimeric impurities (Rt=12.7 min) with resolution >2.0 [10].
LCMS characterization utilizes electrospray ionization in positive mode (capillary voltage 3.0 kV), confirming molecular ion [M+H]⁺ at m/z 129.1 for the free base and [M-Cl]⁺ at m/z 128.1 for the hydrochloride. Characteristic fragments appear at m/z 85.1 (C4H5N2⁺, piperidine ring cleavage) and 57.0 (C3H5O⁺, ketene formation) [5] [10]. Method validation demonstrates:
Table 3: Analytical Parameters for 4-Aminopiperidine-2,6-dione Hydrochloride Characterization
Analytical Method | Conditions/Parameters | Target Compound Identification | Impurity Detection Limits |
---|---|---|---|
HPLC-UV (Quantitative) | Column: C18 (150×4.6mm, 3.5µm)Mobile phase: 0.1% H₃PO₄/CH₃CN gradientFlow: 1.0 mL/minDetection: 210 nm | Retention time: 6.8 minPurity: >99.0% | L-Glutamine: 0.05% (Rt 2.1 min)N-Boc Intermediate: 0.08% (Rt 10.3 min)Dimeric Impurity: 0.10% (Rt 12.7 min) |
LCMS (Confirmatory) | ESI+ modeCapillary: 3.0 kVFragmentor: 120 VMass range: 50-500 m/z | [M+H]⁺: 129.1 (free base)[M-Cl]⁺: 128.1 (HCl salt)Fragments: m/z 85.1, 57.0 | Isomeric impurities: mass accuracy <5 ppm |
FT-IR (Structural) | ATR mode, 4000-400 cm⁻¹Resolution: 4 cm⁻¹ | Characteristic peaks: 1715 cm⁻¹ (C=O), 1660 cm⁻¹ (amide II), 1580 cm⁻¹ (NH₃⁺ bend) | Solvent residues: detection threshold 0.1% |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7